5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid
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Overview
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro, methoxycarbonyl, and fluorine substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the chloro substituent.
Esterification: The carboxylic acid group is esterified to form the methoxycarbonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydroxyl group.
Substitution: The fluorine and chloro substituents make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products:
Oxidation: Formation of 5-(3-Chloro-4-carboxyphenyl)-2-fluorobenzoic acid.
Reduction: Formation of 5-(3-Hydroxy-4-methoxycarbonylphenyl)-2-fluorobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chloro and fluorine substituents play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-Chloro-4-methoxycarbonylphenylboronic acid
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Comparison:
- Uniqueness: The presence of both chloro and fluorine substituents in 5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid makes it unique compared to similar compounds. These substituents enhance its reactivity and potential applications in various fields.
- Properties: The combination of chloro, methoxycarbonyl, and fluorine groups imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns.
Properties
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-2-9(7-12(10)16)8-3-5-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAKAWRSZVQGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692008 |
Source
|
Record name | 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-21-9 |
Source
|
Record name | 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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